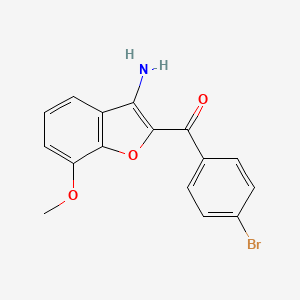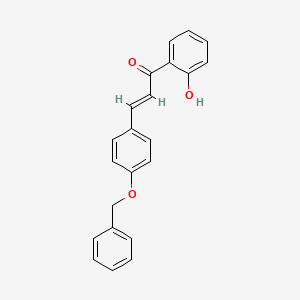
(3-Amino-7-methoxy-1-benzofuran-2-YL)(4-bromophenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Amino-7-methoxy-1-benzofuran-2-YL)(4-bromophenyl)methanone is a synthetic organic compound with a molecular formula of C16H12BrNO3 This compound features a benzofuran ring substituted with an amino group at the 3-position and a methoxy group at the 7-position, along with a bromophenyl group attached to a methanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-7-methoxy-1-benzofuran-2-YL)(4-bromophenyl)methanone typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of o-hydroxyacetophenones under basic conditions.
Introduction of Substituents: The amino group at the 3-position and the methoxy group at the 7-position can be introduced through nucleophilic substitution reactions.
Attachment of the Bromophenyl Group: The final step involves the attachment of the bromophenyl group to the methanone moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the methanone moiety can yield the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be employed in the presence of a base.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (3-Amino-7-methoxy-1-benzofuran-2-YL)(4-bromophenyl)methanone is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound is investigated for its potential pharmacological properties. Benzofuran derivatives have been shown to exhibit antimicrobial, anticancer, and anti-inflammatory activities . The presence of the amino and methoxy groups may enhance the compound’s bioactivity and selectivity towards specific biological targets.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). Its unique electronic properties make it a valuable component in the design of high-performance materials.
Wirkmechanismus
The mechanism of action of (3-Amino-7-methoxy-1-benzofuran-2-YL)(4-bromophenyl)methanone is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, π-π interactions, and hydrophobic interactions. The presence of the amino and methoxy groups may facilitate binding to these targets, leading to modulation of their activity and subsequent biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3-Amino-7-methoxy-1-benzofuran-2-YL)(phenyl)methanone: Similar structure but lacks the bromine atom, which may affect its reactivity and biological activity.
(3-Amino-7-methoxy-1-benzofuran-2-YL)(4-chlorophenyl)methanone: Contains a chlorine atom instead of bromine, which may result in different chemical and biological properties.
Uniqueness
The presence of the bromine atom in (3-Amino-7-methoxy-1-benzofuran-2-YL)(4-bromophenyl)methanone imparts unique reactivity and potential biological activity compared to its analogs. Bromine’s larger atomic size and higher electronegativity can influence the compound’s interactions with molecular targets and its overall stability.
Eigenschaften
CAS-Nummer |
269075-51-6 |
|---|---|
Molekularformel |
C16H12BrNO3 |
Molekulargewicht |
346.17 g/mol |
IUPAC-Name |
(3-amino-7-methoxy-1-benzofuran-2-yl)-(4-bromophenyl)methanone |
InChI |
InChI=1S/C16H12BrNO3/c1-20-12-4-2-3-11-13(18)16(21-15(11)12)14(19)9-5-7-10(17)8-6-9/h2-8H,18H2,1H3 |
InChI-Schlüssel |
XQCPZEFOVPVXSI-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC2=C1OC(=C2N)C(=O)C3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-methyl-N-(2,2,2-trichloro-1-{[(4-methoxy-2-nitrophenyl)carbamothioyl]amino}ethyl)propanamide](/img/structure/B11950810.png)
![2-(2,6-dichlorophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11950813.png)


![4-[(2-Ethoxyphenyl)amino]-4-oxobutanoic acid](/img/structure/B11950825.png)









